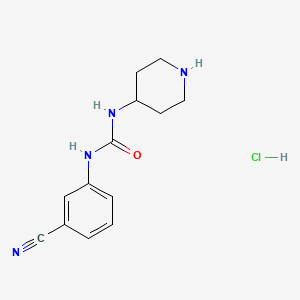
1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride, also known as 1-Cyano-3-piperidin-4-ylurea hydrochloride, is a synthetic compound that has been used in various scientific research applications. It is an organic compound with a molecular weight of 209.67 g/mol and a melting point of 120-122°C. The compound is a white crystalline solid that is soluble in water, ethanol, and methanol.
Applications De Recherche Scientifique
Cytochrome P450 Enzyme Inhibition
- 1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride might share structural similarities with certain known chemical inhibitors of Cytochrome P450 (CYP) isoforms, which are involved in the metabolism of various drugs, suggesting potential applications in studying drug-drug interactions and metabolism-based inhibitions (Khojasteh et al., 2011).
Chemokine Receptor CCR3 Antagonism
- Compounds structurally related to 1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride, such as (N‐ureidoalkyl)benzylpiperidines, have been identified as antagonists for chemokine receptor CCR3, suggesting potential therapeutic applications in treating allergic diseases like asthma, atopic dermatitis, and allergic rhinitis (Willems & IJzerman, 2009).
Dopamine D2-like Receptor Binding
- The compound might be associated with arylcycloalkylamines, which include pharmacophoric groups found in antipsychotic agents and show potency and selectivity in binding affinity at dopamine D2-like receptors. This association suggests potential applications in neurological and psychiatric conditions (Sikazwe et al., 2009).
Antineoplastic Properties
- Related compounds such as 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have shown promising antineoplastic properties, indicating potential in cancer treatment due to their cytotoxic properties, tumor-selective toxicity, and ability to modulate multi-drug resistance (Hossain et al., 2020).
Biosensing Applications
- Related urea-based compounds are utilized in biosensors to detect and quantify urea concentration, indicating the potential of 1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride in the development of biosensors for medical diagnostics and environmental monitoring (Botewad et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-cyanophenyl)-3-piperidin-4-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.ClH/c14-9-10-2-1-3-12(8-10)17-13(18)16-11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H2,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABGZQAHIBFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

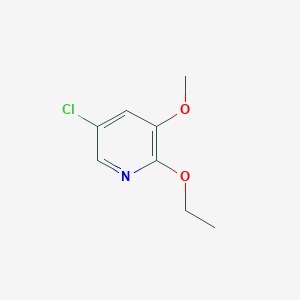
![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2554873.png)

![3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2554876.png)

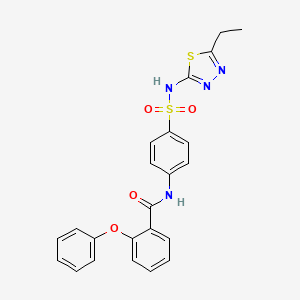
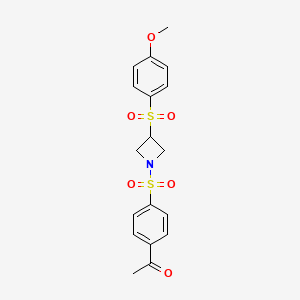
![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
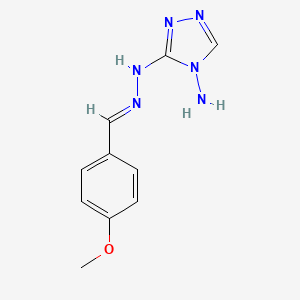
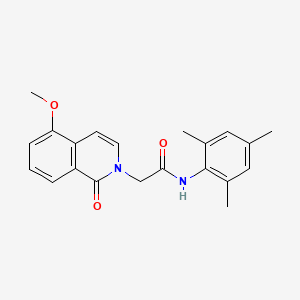
![1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2554886.png)
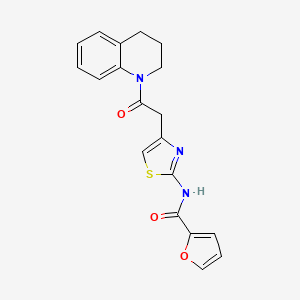
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2554892.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2554893.png)